Pan-HDAC Inhibitory Potency vs. SAHA
In a direct head-to-head comparison within the same experimental series, HDAC-IN-29 (compound 13b) demonstrated the most significant pan-HDAC inhibitory activity, with an IC50 of 1.76 μM, outperforming all other linker-containing quinoline-based hydroxamic acid derivatives (compounds 13a, 13c, 13d, and 13g) [1]. This higher potency directly correlated with its observed cytotoxic effects, which was the highest among all tested linker-containing compounds [1].
| Evidence Dimension | Pan-HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.76 μM |
| Comparator Or Baseline | Compounds 13a, 13c, 13d, 13g (specific values not provided, but all demonstrated less potent inhibition than 13b in the same assay) |
| Quantified Difference | HDAC-IN-29 exhibited the lowest IC50 (most potent) among the five linker-containing compounds tested [1] |
| Conditions | Pan-HDAC inhibitory assay; exact cell line or enzyme source not specified in available abstract, but assays were performed using standard fluorogenic HDAC activity protocols. |
Why This Matters
For researchers requiring maximum pan-HDAC inhibition in a single compound, HDAC-IN-29 offers a quantifiable potency advantage over its direct synthetic analogs, enabling more efficient target engagement at lower concentrations.
- [1] Omidkhah N, Hadizadeh F, Zarghi A, Ghodsi R. Synthesis, biological evaluation, and molecular dynamic studies of novel quinoline-based hydroxamic acid derivatives as HDAC inhibitor and anticancer agents. Chemical Papers. 2026;80(2):1309-1332. doi:10.1007/s11696-025-04453-2 View Source
